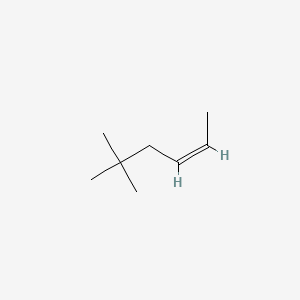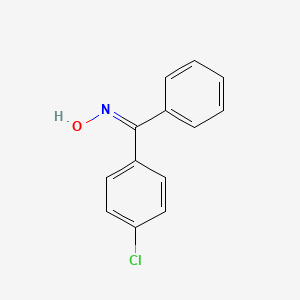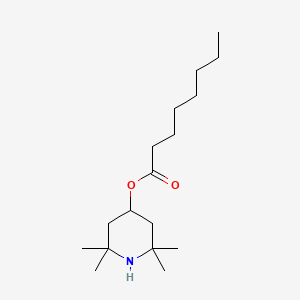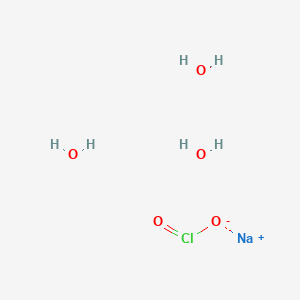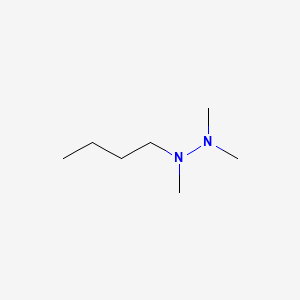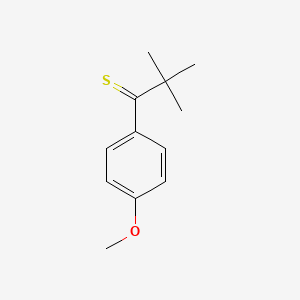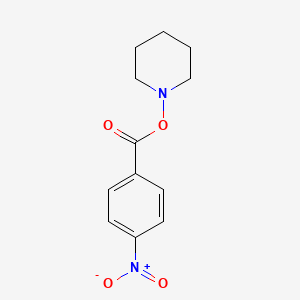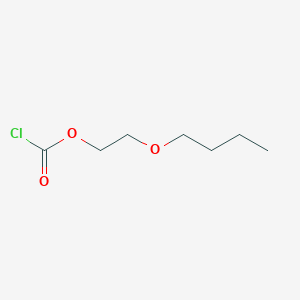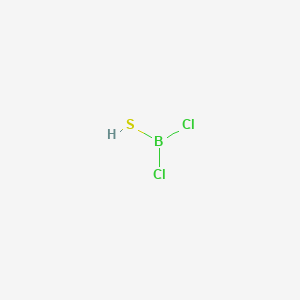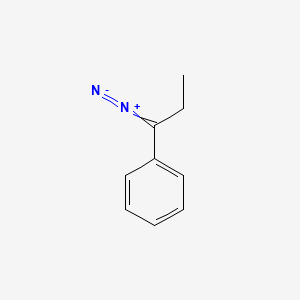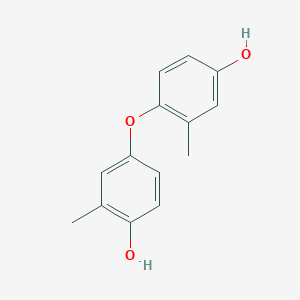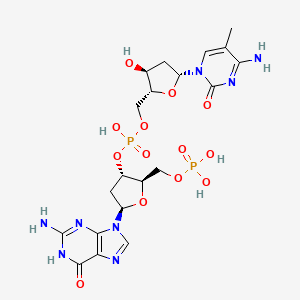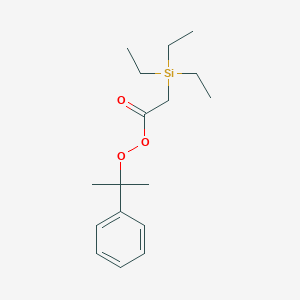![molecular formula C8H10N2OS B14659124 4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione CAS No. 43149-46-8](/img/structure/B14659124.png)
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione is an organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a hydroxyprop-1-enyl group and a methyl group attached to a pyrimidine ring with a thione functional group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Thione Group: The thione group is introduced by reacting the pyrimidine derivative with sulfur-containing reagents such as thiourea or Lawesson’s reagent.
Addition of the Hydroxyprop-1-enyl Group: The hydroxyprop-1-enyl group is added through a reaction involving an appropriate alkene and a hydroxylating agent under controlled conditions.
Methylation: The final step involves the methylation of the pyrimidine ring using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyprop-1-enyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol or a sulfide using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyrimidine ring can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and appropriate solvents (ethanol, dichloromethane).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of halogenated derivatives or substituted pyrimidines.
Scientific Research Applications
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-one: Similar structure but with an oxygen atom instead of sulfur in the thione group.
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-amine: Similar structure but with an amine group instead of the thione group.
Uniqueness
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs with oxygen or amine groups. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
43149-46-8 |
|---|---|
Molecular Formula |
C8H10N2OS |
Molecular Weight |
182.25 g/mol |
IUPAC Name |
4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C8H10N2OS/c1-5-3-7(4-6(2)11)10-8(12)9-5/h3-4,11H,1-2H3,(H,9,10,12)/b6-4+ |
InChI Key |
LVUGEGHQSDSIJC-GQCTYLIASA-N |
Isomeric SMILES |
CC1=CC(=NC(=S)N1)/C=C(\C)/O |
Canonical SMILES |
CC1=CC(=NC(=S)N1)C=C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


